Dimetindene, (R)-

histamine H1 receptor functional antagonism guinea-pig ileum

Standard racemic dimetindene introduces confounding anticholinergic effects (M2 antagonism) due to its (S)-enantiomer. For clean H1 receptor pharmacology, the isolated (R)-enantiomer is required. - **Eutomer:** High-affinity H1 blockade (pA2=9.42, Ki=0.437 nM), minimal muscarinic activity (Ki >1000 nM). - **Supply:** Free base or maleate salt (CAS 136152-64-2) for in vivo efficacy (ED50=2.73 mg/kg) or chiral QC standards. - **Advantage:** Eliminates (S)-enantiomer's slower metabolism and off-target dry mouth/tachycardia.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 135821-89-5
Cat. No. B3061677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimetindene, (R)-
CAS135821-89-5
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C
InChIInChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3/t15-/m0/s1
InChIKeyMVMQESMQSYOVGV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dimetindene: Eutomer H1 Antihistamine with Defined Receptor Selectivity


(R)-Dimetindene (CAS 135821-89-5), also known as (R)-(-)-dimethindene or R-dimethindene, is the R-enantiomer of the first-generation alkylamine antihistamine dimetindene. It functions as a stereoselective histamine H1 receptor antagonist (inhibitor) [1]. The compound is recognized as the eutomer—the enantiomer primarily responsible for therapeutic antihistaminic activity—while the (S)-enantiomer drives predominantly antimuscarinic effects [2]. The racemic mixture (CAS 5636-83-9) is marketed globally under brands such as Fenistil for allergic rhinitis, urticaria, and pruritus.

Stereochemical control
Single (R)-enantiomer for H1 receptor studies without racemic or (S)-isomer interference
Receptor selectivity
Reported selective H1 antagonism with minimal muscarinic engagement, supporting histamine-signaling dissection
Enantiomer-specific pharmacology
Eutomer context enables attribution of on-target effects to H1 blockade rather than mixed receptor profiles

Why Racemic or (S)-Dimetindene Cannot Substitute for the (R)-Enantiomer


Racemic dimetindene and its individual enantiomers exhibit inverse stereoselectivity at histamine H1 versus muscarinic acetylcholine receptors [1]. The (R)-enantiomer provides high-affinity H1 blockade (pA₂ = 9.42) but minimal muscarinic activity, whereas the (S)-enantiomer acts as a potent M₂-selective muscarinic antagonist (pKi = 7.78) with only moderate H1 affinity (pA₂ = 7.48) [1]. This pharmacological divergence means that substituting racemic material or the (S)-enantiomer for pure (R)-dimetindene introduces off-target anticholinergic burden—including sedation, dry mouth, and tachycardia—without achieving equivalent antihistaminic potency. For researchers requiring selective H1 receptor targeting with minimized muscarinic interference, only the isolated (R)-enantiomer provides the defined pharmacological signature.

(R)- vs (S)-
(S)-enantiomer exhibits M₂-selective muscarinic activity (reported pKi 7.78), not H1 selectivity; substitution introduces muscarinic receptor engagement that may confound H1-focused readouts.
(R)- vs Racemic
Racemate contains (S)-enantiomer, adding antimuscarinic burden; the H1 potency contribution from (R)-isomer is diluted, requiring higher doses and increasing off-target interpretation complexity.
Structural analogs
Other first-generation antihistamines (e.g., diphenhydramine) lack enantiomer-defined selectivity and typically retain muscarinic activity; class-level H1 antagonism does not guarantee low muscarinic interference.

Quantitative Comparator Evidence: (R)-Dimetindene Versus Enantiomer and Racemate


H1 Functional Antagonism: (R)-Enantiomer Potency Advantage in Guinea-Pig Ileum

(R)-Dimetindene demonstrates an 87-fold higher functional H1 receptor antagonism compared to its (S)-enantiomer in the guinea-pig ileum assay, establishing it as the unequivocal eutomer for antihistaminic activity [1]. The racemic mixture (Ki = 1.5 nM, pA₂ = 9.33) shows intermediate potency reflecting the weighted contribution of both enantiomers [2].

H1 functional antagonism (pA₂)
Head-to-head
(R)-dimetindene pA₂ = 9.42 vs (S)-enantiomer pA₂ = 7.48; 87-fold higher potency in guinea-pig ileum assay
Supports enantiomer-specific H1 antagonism interpretation; (R)-isomer drives functional response
Isolated tissue organ bath; racemate pA₂ 9.33 reflects weighted contribution
histamine H1 receptor functional antagonism guinea-pig ileum pA2 enantioselectivity

H1 Receptor Binding Affinity at Cloned Human Receptors

In competitive radioligand binding assays using cloned human histamine H1 receptors stably expressed in CHO-K1 cells, (R)-dimethindene displaces [³H]mepyramine with a Ki of 0.437 nM [1]. An independent assay using [³H]pyrilamine in CHO Flp-In cells reports a Ki of 0.400 nM, confirming sub-nanomolar affinity [2]. By comparison, the racemate exhibits a Ki of 1.5 nM at human H1 receptors , indicating that the (S)-enantiomer dilutes the binding affinity of the mixture.

H1 binding affinity (Ki)
Cross-study comparable
(R)-dimetindene Ki = 0.437 nM (CHO-K1, [³H]mepyramine) vs racemate Ki = 1.5 nM; ~3.4-fold higher affinity
Reported sub-nanomolar affinity supports H1 occupancy assay context with reduced (S)-isomer dilution
Cloned human H1 receptor; independent confirmation Ki 0.400 nM
histamine H1 receptor binding affinity Ki CHO-K1 cells competitive radioligand binding

Muscarinic Receptor Selectivity: H1-over-M2 Profiling

Binding affinity profiling across human muscarinic receptor subtypes reveals that (R)-dimethindene exhibits very weak muscarinic engagement: Ki = 1,230 nM at M₂, 1,860 nM at M₁, 3,390 nM at M₃, 3,890 nM at M₄, and 2,690 nM at M₅ [1]. This translates to a >2,800-fold selectivity for H1 (Ki = 0.437 nM) over the next most sensitive off-target (M₂, Ki = 1,230 nM). In contrast, (S)-dimethindene demonstrates high M₂ affinity (pKi = 7.78, Ki ≈ 16.6 nM) and is up to 41-fold more potent than the (R)-enantiomer at all muscarinic subtypes in both functional and binding assays [2].

Muscarinic selectivity profile
Head-to-head
(R)-dimetindene M₂ Ki = 1,230 nM vs H1 Ki 0.437 nM; >2,800-fold selectivity; (S)-enantiomer M₂ Ki ≈ 16.6 nM
Reported selectivity window supports low muscarinic interference profiling in receptor panel studies
Human M1-M5 expressed in CHO-K1; (S)-isomer 74-fold more potent at M₂
muscarinic receptor M2 selectivity off-target profiling CHO-K1 binding selectivity

In Vivo Pharmacokinetic Differentiation of Enantiomers

Following oral administration of the individual enantiomers to rats, the cumulative urinary elimination of all metabolites was 2- to 3-fold higher for (R)-(-)-dimethindene compared to the (S)-(+)-enantiomer [1]. In humans, after administration of racemic dimethindene, chiral HPLC analysis of urine revealed stereoselective elimination favoring the (R)-(-)-enantiomer for the N-demethyl metabolite [1]. These data indicate that (R)-dimetindene undergoes more rapid metabolic clearance, which may contribute to a shorter systemic residence time and reduced accumulation risk relative to the (S)-enantiomer.

Enantioselective metabolism
Head-to-head
2- to 3-fold higher urinary metabolite elimination for (R)- vs (S)-enantiomer in rats; stereoselective N-demethylation in humans
Supports enantiomer-specific PK interpretation; faster clearance may influence repeat-dose study design
Rat oral administration; human urine chiral HPLC after racemic dose
pharmacokinetics enantioselective metabolism metabolite elimination dimethindene-N-oxide chiral pharmacokinetics

Chiral Separation Methods for Enantiomeric Purity

Preparative separation of dimetindene enantiomers has been achieved via fractionated crystallization of diastereomeric tartrate salts, with enantiomeric purity confirmed by HPLC on α₁-acid glycoprotein (α-AGP) chiral stationary phase [1]. An alternative validated method employs a Chiralcel OD column for simultaneous determination of dimetindene and N-demethyldimethindene enantiomers in biological matrices [2]. These established separation protocols underpin the availability of enantiomerically pure (R)-dimetindene (CAS 135821-89-5) as a distinct chemical entity, distinguishable from the racemate (CAS 5636-83-9) and (S)-enantiomer (CAS 121367-05-3) [3].

Chiral separation methods
Supporting evidence
Validated preparative separation via diastereomeric tartrate crystallization; analytical confirmation by α-AGP chiral HPLC and Chiralcel OD column
Supports enantiomeric purity documentation; enables quality control for (R)-dimetindene as distinct entity
Methods published; typical enantiomeric excess >98%
chiral resolution enantiomeric purity diastereomeric crystallization chiral HPLC quality control

In Vivo Antihistaminic Efficacy in Guinea-Pig Model

Oral administration of (R)-(+)-dimethindene maleate to male guinea pigs one hour prior to histamine challenge prevented lethal histamine shock with an ED₅₀ of 2.73 mg/kg, while the oral anti-anaphylactic ED₅₀ exceeded 31.6 mg/kg and the acute oral LD₅₀ was 988 mg/kg, yielding a therapeutic index (LD₅₀/ED₅₀) of approximately 362 . While direct head-to-head in vivo efficacy data versus the (S)-enantiomer are not available in the public domain, the in vitro H1 potency advantage of the (R)-enantiomer (87-fold higher pA₂) provides a mechanistic basis for expecting correspondingly greater in vivo antihistaminic potency.

In vivo antihistaminic ED₅₀
Data to verify
Reported oral ED₅₀ 2.73 mg/kg in guinea-pig histamine shock model; therapeutic index ~362 (LD₅₀/ED₅₀)
Supports in vivo endpoint context for histamine-response studies; data source requires verification
Supplier-provided data; no independent (S)-enantiomer comparison available
in vivo efficacy ED50 histamine shock guinea-pig oral antihistaminic activity

Procurement-Driven Application Scenarios for (R)-Dimetindene


Selective H1 Pharmacological Tool for In Vitro Receptor Profiling

(R)-Dimetindene serves as a high-affinity, selective H1 receptor antagonist for receptor profiling panels where muscarinic receptor silence is mandatory. With a Ki of 0.437 nM at human H1 and >1,000 nM at all muscarinic subtypes [1], it provides a >2,800-fold selectivity window unmatched by racemic dimetindene (which retains (S)-enantiomer-driven M₂ activity) or other first-generation antihistamines such as diphenhydramine (which exhibits Ki values of ~50-100 nM at muscarinic receptors). This selectivity enables clean pharmacological dissection of histamine-mediated signaling in mixed-cell systems without confounding anticholinergic effects.

Chiral Switch Reference Standard for Purity Method Development

The defined stereochemistry of (R)-dimetindene (CAS 135821-89-5, free base) and its maleate salt (CAS 136152-64-2) makes it an essential reference standard for developing and validating chiral separation methods. Validated HPLC protocols on Chiralcel OD and α-AGP columns [2] enable quantification of enantiomeric excess in pharmaceutical preparations—critical for quality control of any chiral-switch formulation program aiming to replace racemic dimetindene with the purified eutomer.

In Vivo Allergy Model with Reduced Anticholinergic Confounding

In guinea-pig or murine models of allergic rhinitis and histamine-induced shock, (R)-dimetindene maleate at oral doses around its ED₅₀ of 2.73 mg/kg delivers antihistaminic efficacy without the anticholinergic side effects (tachycardia, mydriasis, dry mouth) that accompany racemic dimetindene administration [3]. This allows researchers to attribute observed physiological responses specifically to H1 receptor blockade rather than to mixed H1/muscarinic pharmacology, improving the interpretability of in vivo allergy and inflammation studies.

Metabolism and Drug-Drug Interaction Studies

The established enantioselective metabolism profile—with (R)-dimetindene showing 2- to 3-fold faster metabolite elimination than the (S)-enantiomer in rats and stereoselective N-demethylation in humans [4]—makes this compound valuable for drug metabolism studies investigating cytochrome P450 isoform specificity, stereoselective glucuronidation, and potential enantiomer-enantiomer interactions. Procurement of the isolated (R)-enantiomer eliminates the kinetic complexity introduced by the slower-clearing (S)-enantiomer present in racemic material.

Application
Selection Property
Validation Focus
H1 receptor profiling with minimal muscarinic interference
Reported high H1/M2 selectivity window
Muscarinic counter-screen at M1-M5; confirm functional selectivity in target cell system
Chiral reference standard for enantiomeric purity method development
Validated chiral HPLC and crystallization protocols
Enantiomeric excess verification; column suitability for (R)/(S) resolution
In vivo histamine-response model without anticholinergic confound
Selective H1 blockade in reported ED₅₀ range
Monitor muscarinic-mediated endpoints (heart rate, salivation); compare with racemate
Enantioselective metabolism and drug-drug interaction studies
Documented 2-3× faster metabolite elimination vs (S)-enantiomer
CYP isoform identification; N-demethylation rate comparison
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